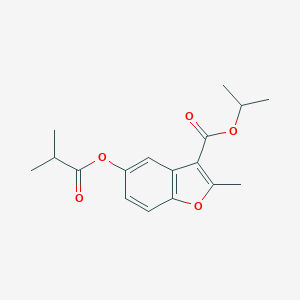

![molecular formula C22H24N4S B407638 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 328556-77-0](/img/structure/B407638.png)

5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Overview

Description

The compound “5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is a derivative of carbazole . Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis

The molecular structure of carbazole-based compounds is particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Chemical Reactions Analysis

Carbazole-based compounds are known for their electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole-based compounds make them suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Scientific Research Applications

- Photochemical Stability : CTT’s stability under light exposure enhances its longevity in optoelectronic devices .

- Researchers explore CTT-based solar cells due to their potential for low-cost, flexible, and lightweight energy conversion systems .

- Researchers investigate its use as a chemosensor for detecting heavy metals, organic pollutants, or specific gases .

- Studies explore its impact on cancer cell lines, apoptosis pathways, and potential mechanisms of action .

- Researchers investigate its effectiveness in preventing metal degradation in aggressive environments .

Organic Electronics and Optoelectronics

Photovoltaics (Solar Cells)

Chemical Sensors

Anticancer Agents

Corrosion Inhibition

Materials Science and Nanotechnology

Mechanism of Action

Target of Action

The primary target of the compound “5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is the hole-selective contacts in photovoltaic and photocatalysis research . The compound, also known as 2PACz, is a carbazole-based self-assembled monolayer (SAM) that has been used to engineer these contacts .

Mode of Action

The compound interacts with its targets by establishing a robust interface, passivating interfacial trap states, and aligning the energy levels . This interaction results in the removal of shallow trap states, leading to improved performance of the devices .

Biochemical Pathways

The compound affects the charge transfer rates and electron trapping at buried interfaces of perovskite solar cells . It influences the kinetics of charge transfer and trapping/de-trapping mechanisms . The compound’s presence on the NiOx surface with a tridentate binding geometry successfully removes these shallow trap states .

Result of Action

The compound’s action results in improved performance of photovoltaic devices. For instance, it has been used to achieve record efficiencies in perovskite/silicon tandem solar cells . The compound also enhances both the shelf lifetime of the device as well as the operational stability .

Safety and Hazards

Future Directions

Carbazole-based compounds have potential for future applications in a variety of fields due to their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .

properties

IUPAC Name |

3-(2-carbazol-9-ylethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4S/c27-22-24-23-21(26(22)16-8-2-1-3-9-16)14-15-25-19-12-6-4-10-17(19)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQULVXOXZHRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133023 | |

| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

328556-77-0 | |

| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328556-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407557.png)

![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407560.png)

![2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B407562.png)

![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407566.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B407567.png)

![methyl 4-[[2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B407568.png)

![2-(2-chloro-5-iodophenyl)-4-{3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407569.png)

![2-{2-chloro-5-nitrophenyl}-4-{4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407572.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407573.png)

![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B407576.png)

![methyl 4-({[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetyl}amino)benzoate](/img/structure/B407577.png)

![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407578.png)